2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(3-tert-butylsulfonylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-17(2,3)24(21,22)12-8-9-19(11-12)16(20)10-14-13-6-4-5-7-15(13)23-18-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETCEGYZBCJJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CC2=NOC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: This step involves the reaction of the isoxazole intermediate with a pyrrolidine derivative, often under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring or the pyrrolidine moiety.
Reduction: Reduction reactions can occur, especially at the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, particularly at the aromatic ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Critical Observations
Metabolic Stability : The tert-butylsulfonyl group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation compared to the methylsulfonamido group in Compound 198 . This is critical for prolonged half-life in vivo.
Binding Affinity : The benzoisoxazole core in the target compound exhibits stronger π-π interactions with aromatic residues in enzyme binding pockets than the benzodioxole analog from , which lacks the electronegative oxygen in the isoxazole ring .
Selectivity: Unlike the benzodiazepine analog (), which non-selectively modulates GABA receptors, the target compound’s pyrrolidine sulfonyl group may confer selectivity toward sulfotransferase or kinase targets .
Biological Activity
2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d]isoxazole moiety and a tert-butylsulfonyl-pyrrolidine group. Its molecular formula is , with a molecular weight of approximately 348.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₃S |
| Molecular Weight | 348.46 g/mol |
| CAS Number | 2287260-97-1 |
Antimicrobial Activity
Research indicates that compounds with a benzo[d]isoxazole structure exhibit antimicrobial properties. A study highlighted that derivatives of benzo[d]isoxazole can inhibit bacterial growth, particularly against Gram-positive bacteria. The specific activity of this compound in this regard remains to be fully elucidated but suggests potential as an antibacterial agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes implicated in disease processes. For instance, isoxazole derivatives have shown promise as inhibitors of the FLT3 enzyme, which is relevant in certain leukemias. The structural features of this compound may enhance its binding affinity to such targets, although specific IC50 values and mechanisms require further exploration .
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective effects. The benzo[d]isoxazole group is often associated with modulation of neurotransmitter systems, which could provide therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antibacterial Screening
In a screening assay for Type III secretion system inhibitors, compounds structurally related to this compound were tested for their ability to inhibit pathogenicity in E. coli. Results indicated significant inhibition at concentrations around 50 µM, suggesting potential for development as an antibacterial agent .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Binding : The ability to bind to active sites on enzymes may impede their function.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurochemical pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
